3-((Trimethylsilyl)methyl)quinoline
Description
Structural Significance within Quinoline (B57606) and Organosilicon Chemistry
The structure of 3-((trimethylsilyl)methyl)quinoline is significant due to the amalgamation of two important chemical entities. The quinoline moiety is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.orgacs.org This scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. nih.govnih.govresearchgate.net The nitrogen atom in the quinoline ring influences its electronic properties and provides a site for potential coordination or protonation. nih.gov
The trimethylsilyl (B98337) (TMS) group, (CH3)3Si-, is a well-established functional group in organic chemistry. researchgate.net Its introduction into a molecule can enhance thermal stability and volatility. researchgate.net The silicon atom is less electronegative than carbon, leading to a polarized Si-C bond which can influence the reactivity of adjacent functional groups. The methylene (B1212753) linker (-CH2-) between the quinoline ring and the TMS group provides flexibility and electronically isolates the two main components to some extent, while also offering a potential site for chemical modification.
Position of this compound in Heterocyclic Compound Research
Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in drug discovery and materials science. rsc.orgnih.gov Quinolines, in particular, are a privileged scaffold due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net The functionalization of the quinoline ring at various positions is a key strategy for modulating its biological and physical properties. rsc.orgacs.org
This compound represents a specific type of functionalized quinoline. The incorporation of a silyl (B83357) group can be a strategic move in the design of new bioactive molecules. While extensive research exists on various substituted quinolines, silylmethyl-substituted quinolines like the title compound are a more specialized area of investigation. Research in this domain often explores how the organosilicon component influences the established biological profiles of quinolines or introduces novel properties. nih.gov
Research Trajectories for Silylmethyl Quinoline Derivatives
The future research directions for silylmethyl quinoline derivatives are multifaceted. One major trajectory lies in the exploration of their potential as therapeutic agents. Given the broad biological activities of quinolines, studies are likely to focus on synthesizing and screening libraries of silylmethyl quinoline derivatives for various biological targets. nih.govnih.gov The lipophilicity and metabolic stability imparted by the trimethylsilyl group could be advantageous in drug design.
Another promising avenue is in the field of catalysis. Quinolines can act as ligands for transition metals, and the silylmethyl group could be modified to create novel ligand architectures for various catalytic applications. nih.gov The electronic and steric properties of the silyl group can be fine-tuned to influence the catalytic activity and selectivity of the resulting metal complexes. Furthermore, the reactivity of the C-Si bond can be exploited for further functionalization, opening up pathways to more complex quinoline-based structures. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NSi |
|---|---|
Molecular Weight |
215.37 g/mol |
IUPAC Name |
trimethyl(quinolin-3-ylmethyl)silane |
InChI |
InChI=1S/C13H17NSi/c1-15(2,3)10-11-8-12-6-4-5-7-13(12)14-9-11/h4-9H,10H2,1-3H3 |
InChI Key |
XQACVRWYSOGVIU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Trimethylsilyl Methyl Quinoline and Analogues
Direct Annulation and Cyclization Approaches to 3-Silylmethyl Quinolines
The direct formation of the quinoline (B57606) core is a cornerstone of heterocyclic chemistry. Adapting these classic reactions to incorporate a silylmethyl moiety at the 3-position requires careful selection of silylated starting materials that can participate in the cyclization cascade.
Strategies Utilizing Silylated Precursors in Quinoline Ring Formation
Classic quinoline syntheses, such as the Doebner-von Miller and Friedländer reactions, offer potential routes to 3-((trimethylsilyl)methyl)quinoline by using appropriately silylated precursors. wikipedia.orgnih.govwikipedia.org The Doebner-von Miller reaction, for instance, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov A hypothetical route could employ an α,β-unsaturated aldehyde or ketone bearing a trimethylsilylmethyl group, which would be generated in situ. For example, the acid-catalyzed reaction of aniline with an excess of an aldehyde like 3-(trimethylsilyl)propanal could, in principle, undergo aldol (B89426) condensation followed by conjugate addition of aniline and cyclization to yield the desired quinoline.
Similarly, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could be adapted. wikipedia.orgorganic-chemistry.org The reaction of 2-aminobenzaldehyde (B1207257) with a ketone such as 1-(trimethylsilyl)propan-2-one, which possesses an α-methylene group adjacent to the silyl (B83357) moiety, presents a plausible pathway to the target molecule under acid or base catalysis. wikipedia.org
Table 1: Hypothetical Direct Annulation Strategies with Silylated Precursors
| Reaction Name | Aniline Component | Silylated Precursor | Key Principle | Reference |
|---|---|---|---|---|
| Doebner-von Miller | Aniline | 3-(Trimethylsilyl)propanal | In situ formation of an α,β-unsaturated aldehyde followed by conjugate addition and cyclization. | wikipedia.orgresearchgate.net |
| Friedländer Synthesis | 2-Aminobenzaldehyde | 1-(Trimethylsilyl)propan-2-one | Condensation between an o-aminoaryl ketone and a compound with an α-methylene group. | wikipedia.orgorganic-chemistry.org |
Regioselective Functionalization for 3-Substitution during Ring Closure
Achieving regioselective substitution at the C3 position during the formation of the quinoline ring is a significant synthetic challenge. Many traditional methods yield mixtures of isomers. However, modern synthetic protocols have been developed to provide greater control. For example, transition-metal-catalyzed C-H functionalization/annulation reactions can provide access to specifically substituted quinolines. While direct examples leading to this compound are not prominent in the literature, the principles can be extended. Methodologies that construct the quinoline ring from alkynes and anilines offer a potential entry point where the substitution pattern of the alkyne dictates the final product structure.
Electrophilic Cyclization Pathways Involving Silylated Intermediates
A well-established method for the synthesis of 3-substituted quinolines is the electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.netnih.govnih.gov This reaction has been shown to proceed with a variety of electrophiles, including iodine, bromine, and phenylselenyl bromide, to yield 3-halo- and 3-selenoquinolines in moderate to good yields. researchgate.netresearchgate.net The reaction follows a 6-endo-dig cyclization pathway.
This strategy can be adapted to introduce the desired silylmethyl group. The synthesis would begin with the preparation of an N-aryl alkyne bearing a terminal trimethylsilyl (B98337) group, such as N-(3-(trimethylsilyl)prop-2-yn-1-yl)aniline. The subsequent cyclization can be promoted by a suitable catalyst. While traditional electrophiles like I₂ or Br₂ would introduce a halogen at the 3-position, a mercury(II) triflate (Hg(OTf)₂) catalyzed ring closure of these same alkynylanilines has been used to synthesize analogous quinolines bearing a hydrogen at the 3-position. researchgate.netnih.gov It is conceivable that under specific protic or Lewis acid-catalyzed conditions, the cyclization of a terminal silylated alkyne could proceed to form the this compound directly, following an initial hydro- or carbocyclization event.
Post-Synthetic Introduction of the Trimethylsilylmethyl Moiety on Quinoline Scaffolds
An alternative and often more direct approach involves the modification of a pre-synthesized quinoline ring. This typically involves the creation of a carbon-carbon bond at the C3 position, often through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Kumada coupling, which pairs an organohalide with a Grignard reagent, is a particularly relevant method. organic-chemistry.orgwikipedia.org This approach would involve the reaction of a 3-haloquinoline, such as 3-bromoquinoline (B21735), with (trimethylsilyl)methylmagnesium chloride. This Grignard reagent is commercially available or can be prepared from (trimethylsilyl)methyl chloride. wikipedia.org The reaction is typically catalyzed by a palladium(II) or nickel(II) complex, often with phosphine (B1218219) ligands. wikipedia.orgnih.gov Research has demonstrated the successful Kumada coupling of bromoporphyrins with silylmethyl Grignard reagents, showcasing the viability of this transformation. nih.gov
Furthermore, direct palladium-catalyzed cross-coupling of (trimethylsilyl)methyllithium (B167594) with various (hetero)aryl halides has been reported as an effective method for creating C(sp²)-C(sp³) bonds, providing a strong precedent for its application to 3-haloquinolines. nih.gov
Table 2: Palladium-Catalyzed Cross-Coupling for this compound Synthesis
| Coupling Reaction | Quinoline Substrate | Silylmethyl Reagent | Typical Catalyst | Reference |
|---|---|---|---|---|
| Kumada Coupling | 3-Bromoquinoline | (Trimethylsilyl)methylmagnesium chloride | PdCl₂(dppf) or NiCl₂(dppp) | organic-chemistry.orgwikipedia.orgnih.gov |
| Lithium Coupling | 3-Bromoquinoline or 3-Chloroquinoline | (Trimethylsilyl)methyllithium | Pd-PEPPSI-IPent | nih.gov |
Derivatization of Pre-existing Quinoline Halides or Other Functional Groups
The derivatization of readily available quinoline precursors is a versatile strategy. As mentioned, 3-bromoquinoline is a prime starting material for cross-coupling reactions. semanticscholar.org Its synthesis from 2-(2,2-dibromoethenyl)phenyl isothiocyanates and butyllithium (B86547) has been described. semanticscholar.orgresearchgate.net The subsequent reaction with a nucleophilic (trimethylsilyl)methyl source, such as the corresponding Grignard or lithium reagent, affords the target compound. wikipedia.orgrsc.org
Alternatively, other functional groups at the 3-position can serve as handles for introducing the trimethylsilylmethyl moiety. For example, a 3-formylquinoline or a quinoline-3-carboxylic acid ester could be reduced to 3-(hydroxymethyl)quinoline. This alcohol can then be converted into a better leaving group, such as a tosylate (using tosyl chloride) or a halide (e.g., 3-(bromomethyl)quinoline (B55640) using PBr₃). masterorganicchemistry.com This activated intermediate can then undergo nucleophilic substitution with a suitable organosilicon nucleophile, like (trimethylsilyl)methyllithium, or participate in a coupling reaction with (trimethylsilyl)methylmagnesium chloride to form the final product.
Multicomponent Reactions for Silylmethyl Quinoline Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. mdpi.comrsc.org Classic MCRs for quinoline synthesis, such as the Povarov, Doebner-von Miller, and Friedländer reactions, offer promising, though largely unexplored, avenues for the direct assembly of silylmethyl quinolines. thieme-connect.comrsc.orgrsc.org
Theoretically, a Povarov-type reaction could be envisioned for the synthesis of a tetrahydroquinoline precursor, which could then be oxidized to the target quinoline. This would involve the reaction of an aniline, an aldehyde, and an alkene bearing a (trimethylsilyl)methyl group. Similarly, a modified Doebner-von Miller reaction, which utilizes anilines and α,β-unsaturated carbonyl compounds, could potentially employ a silylated α,β-unsaturated aldehyde or ketone to construct the desired quinoline framework. wikipedia.orgnih.gov A one-pot, three-component domino strategy using an iron(III) chloride catalyst to react aldehydes, anilines, and nitroalkanes has been reported for general quinoline synthesis, showcasing a modern MCR approach that could potentially be adapted. rsc.org
Table 1: Potential Multicomponent Reaction Strategies for this compound
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Potential Silylated Precursor |
|---|---|---|---|---|
| Povarov Reaction | Aniline | Aldehyde | Alkene | 3-(Trimethylsilyl)propene |
| Doebner-von Miller | Aniline | α,β-Unsaturated Carbonyl | - | 4-(Trimethylsilyl)but-3-en-2-one |
This table is illustrative and proposes hypothetical starting materials based on established reaction mechanisms.
Catalytic Strategies in the Synthesis of this compound and Derivatives
Catalysis is central to modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition-metal catalysis and organocatalysis provide powerful tools that could be leveraged for the synthesis of this compound.
Transition-Metal Catalysis (e.g., Gold, Palladium, Copper, Iron)
Transition metals are renowned for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many quinoline syntheses. researchgate.net
Iron (Fe): Iron catalysis is attractive due to its low cost and low toxicity. Iron(III)-catalyzed three-component coupling reactions of aldehydes, amines, and styrenes have been developed for 2,4-disubstituted quinolines. chemistryviews.org Furthermore, iron-catalyzed domino reactions using 2-aminobenzophenones and ethyl buta-2,3-dienoate, thieme-connect.com as well as acceptorless dehydrogenative coupling of aminoaryl alcohols with secondary alcohols, provide robust methods for quinoline formation that could potentially be adapted for silylated substrates. rsc.org
Palladium (Pd): Palladium catalysis is a cornerstone of cross-coupling chemistry. While many palladium-catalyzed quinoline syntheses focus on aryl-aryl or aryl-alkene couplings to build the quinoline system, these methods could be adapted. For instance, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described for quinoline synthesis. capes.gov.br A silylated allyl alcohol could serve as a key precursor in such a strategy.
Copper (Cu): Copper catalysts are versatile and have been employed in various quinoline syntheses. mdpi.com Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes rsc.org and intermolecular cyclization of anilines with terminal acetylene (B1199291) esters rsc.org are established routes. A copper-catalyzed cascade involving ortho-acylanilines and alkenyl iodides also provides a powerful method for constructing multisubstituted quinolines. organic-chemistry.org The incorporation of a (trimethylsilyl)methyl moiety would depend on the synthesis and stability of appropriately functionalized silylated starting materials for these reactions.
Gold (Au) and Ruthenium (Ru): Gold and Ruthenium catalysts are also effective for quinoline synthesis. researchgate.net For example, a ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils has been shown to produce 3-substituted quinolines. rsc.org
Table 2: Overview of Transition-Metal Catalyzed Quinoline Syntheses and Potential Adaptation
| Metal Catalyst | General Reaction Type | Potential Silylated Substrate | Reference |
|---|---|---|---|
| Iron (Fe) | Three-component coupling | 3-(Trimethylsilyl)prop-1-ene | chemistryviews.org |
| Palladium (Pd) | Oxidative cyclization | 1-(Trimethylsilyl)prop-2-en-1-ol | capes.gov.br |
| Copper (Cu) | Domino reaction/Cyclization | Silyl-substituted enaminone or alkyne | rsc.orgrsc.org |
This table illustrates the potential application of known catalytic systems to the synthesis of the target compound.
Organocatalysis and Brønsted Acid-Promoted Reactions
Metal-free catalytic systems, including organocatalysis and Brønsted acid catalysis, offer a valuable alternative to transition-metal-based methods, often with advantages in cost and sustainability. nih.govnih.gov
Brønsted acids like p-toluenesulfonic acid, perchloric acid, and various solid acids are classic catalysts for quinoline syntheses such as the Doebner-von Miller and Friedländer reactions. wikipedia.org These acid-catalyzed condensations and cyclizations are fundamental to quinoline chemistry. The synthesis of this compound via a Friedländer approach, for instance, would hypothetically involve the acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a ketone such as 1-(trimethylsilyl)propan-2-one. Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes under metal- and solvent-free conditions have also been described as a green approach to quinoline derivatives. nih.gov
Organocatalysis, using small organic molecules to accelerate reactions, has also been applied to quinoline synthesis. While direct application to silylmethyl quinolines is not prominent, the principles are applicable. For example, amine catalysts could be used to promote the initial condensation steps in classical quinoline syntheses with silylated substrates.
Sustainable and Green Chemical Syntheses for Silylmethyl Quinolines
Green chemistry principles, which aim to reduce waste and energy consumption, are increasingly important in chemical synthesis. Methodologies such as solvent-free reactions and the use of alternative energy sources like microwave and ultrasound irradiation have been successfully applied to quinoline synthesis. tandfonline.com
Solvent-Free Conditions and Alternative Reaction Media
Performing reactions without a solvent or in environmentally benign media like water can significantly improve the sustainability of a synthetic process. cem.comorganic-chemistry.org The Friedländer synthesis, for example, has been effectively carried out under solvent-free conditions, catalyzed by silica (B1680970) gel supported sodium hydrogen sulfate, often with the aid of microwave irradiation. researchgate.net Similarly, multicomponent syntheses of quinoline derivatives have been achieved under solvent-free conditions. researchgate.net These protocols reduce volatile organic compound (VOC) emissions and can simplify product purification. Applying these solvent-free conditions to the reaction of appropriate silylated precursors is a logical and environmentally sound strategy for the synthesis of this compound. Catalyst-free Friedländer reactions have even been successfully conducted in water, highlighting another green alternative. organic-chemistry.org
Microwave and Ultrasound-Assisted Protocols in Quinoline Synthesis
Microwave and ultrasound irradiation are alternative energy sources that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net
Microwave-Assisted Synthesis: Microwave heating has been widely applied to various quinoline syntheses, including Friedländer, nih.gov Hantzsch, tandfonline.com and Skraup reactions. tandfonline.com The rapid, uniform heating provided by microwaves can overcome activation barriers and reduce reaction times from hours to minutes. youtube.com A microwave-assisted, solvent-free synthesis is a particularly potent green chemistry combination that holds great promise for the efficient production of quinoline derivatives, including silyl-substituted targets. organic-chemistry.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This phenomenon creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. Ultrasound has been successfully used in the one-pot, three-component synthesis of quinoline derivatives nih.govresearchgate.net and in the preparation of quinoline-imidazole hybrids. rsc.org This technique could potentially facilitate the cyclization steps required for the formation of this compound, particularly in heterogeneous or multiphase reaction systems.
Reaction Chemistry and Mechanistic Insights of 3 Trimethylsilyl Methyl Quinoline
Reactivity Profiles of the Trimethylsilylmethyl Group at Position 3
The trimethylsilylmethyl substituent at the 3-position of the quinoline (B57606) ring is a versatile functional group, offering multiple avenues for chemical modification. Its reactivity is centered around the silicon-carbon bond and the adjacent methylene (B1212753) bridge.
Si-C Bond Transformations and Silyl (B83357) Group Manipulations
The silicon-carbon (Si-C) bond in the trimethylsilylmethyl group is generally stable but can be cleaved under specific conditions. While the trimethylsilyl (B98337) group is often considered chemically inert and is used as a bulky protecting group, its bond to the methylquinoline moiety can be susceptible to cleavage, particularly under acidic conditions. nih.govresearchgate.net For instance, treatment with strong acids like trifluoroacetic acid can lead to the cleavage of the Si-C bond. organic-chemistry.org This reaction proceeds via protonation of the carbon atom attached to the silicon, followed by the departure of the silyl group.
Furthermore, the trimethylsilyl group can be manipulated in other ways. Although not specifically documented for 3-((trimethylsilyl)methyl)quinoline, analogous compounds with silyl groups can undergo transformations where the silyl group is replaced by other functionalities. These transformations often proceed through intermediates where the silicon atom is rendered more reactive.
Reactivity of the Methylene Bridge (–CH2–) Adjacent to the Quinoline Ring
The methylene bridge in this compound is activated by both the adjacent quinoline ring and the silicon atom. This activation facilitates the deprotonation of the methylene group to form a carbanion. The resulting α-silyl carbanion is a key intermediate in a variety of synthetic transformations.
A prime example of the reactivity of this methylene bridge is the Peterson Olefination . organic-chemistry.orgnrochemistry.comorganicchemistrydata.orgresearch-nexus.netwikipedia.org This reaction involves the deprotonation of the α-carbon to the silicon atom using a strong base, such as an organolithium reagent, to generate the corresponding α-silyl carbanion. This carbanion then reacts with an aldehyde or a ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield an alkene. nrochemistry.comwikipedia.org The stereochemical outcome of the elimination can often be controlled by the choice of acidic or basic conditions, providing a route to either the (E) or (Z)-alkene from the same β-hydroxysilane diastereomer. organic-chemistry.orgwikipedia.org
Table 1: Key Features of the Peterson Olefination
| Feature | Description |
| Reactants | α-Silyl carbanion and an aldehyde or ketone |
| Intermediate | β-Hydroxysilane |
| Product | Alkene |
| Stereoselectivity | Acid-catalyzed elimination is typically anti, while base-catalyzed elimination is syn. |
| Significance | A silicon-based alternative to the Wittig reaction for the synthesis of alkenes. |
The generation of the carbanion at the methylene bridge also opens the door to other reactions, such as alkylations and acylations, by trapping the anionic intermediate with appropriate electrophiles. The reactivity of methyl groups on quinoline rings is known, where they can be deprotonated and functionalized. rsc.org It is therefore highly probable that the methylene group in this compound exhibits similar reactivity, allowing for the introduction of various substituents at this position.
Regioselective Reactions Directed by the Silylmethyl Moiety
The silylmethyl group at position 3 can influence the regioselectivity of reactions occurring on the quinoline ring. While specific studies on this compound are limited, general principles of electrophilic aromatic substitution on substituted quinolines provide insight. Substituents on the quinoline ring can direct incoming electrophiles to specific positions. researchgate.net The electronic nature of the silylmethyl group, being weakly electron-donating, would be expected to influence the electron density distribution in the quinoline ring system.
Chemical Transformations of the Quinoline Core in Silylmethyl Derivatives
The quinoline core of this compound retains its characteristic reactivity, allowing for a range of chemical transformations, including cyclization reactions and substitutions on the heterocyclic ring.
Cyclization Reactions and Annulation Pathways
While specific examples involving this compound are not extensively documented, the quinoline scaffold is a common building block for the synthesis of more complex, fused heterocyclic systems. organic-chemistry.org The functional groups present in derivatives of this compound could potentially participate in intramolecular cyclization reactions to form new rings. For instance, if the silylmethyl group is functionalized to contain a nucleophilic or electrophilic center, it could react with a suitable position on the quinoline ring to construct a new fused ring system.
Substitution and Addition Reactions on the Heterocyclic Ring
The quinoline ring system is susceptible to both electrophilic and nucleophilic attack.
Electrophilic Substitution: Electrophilic substitution on the quinoline ring generally occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring, due to the deactivating effect of the nitrogen atom. The preferred positions for electrophilic attack are C5 and C8. The presence of the 3-((trimethylsilyl)methyl) group is not expected to change this general preference, although it may influence the ratio of 5- and 8-substituted products.
Nucleophilic Substitution and Addition: Nucleophilic attack on the quinoline ring typically occurs on the electron-deficient heterocyclic ring, primarily at the C2 and C4 positions. wikipedia.org Halogenated quinolines at these positions readily undergo nucleophilic substitution. organicchemistrydata.org In the case of this compound, nucleophilic addition to the C2 or C4 position is a plausible reaction pathway, especially with strong nucleophiles like organolithium reagents. wikipedia.org The resulting adducts can then be rearomatized through oxidation.
Complexation and Coordination Chemistry with Metal Centers
Currently, there is a lack of published studies detailing the synthesis and characterization of metal complexes involving this compound as a ligand. General principles of coordination chemistry suggest that the quinoline nitrogen atom would be the primary site for coordination to a metal center. The trimethylsilylmethyl group at the 3-position would likely exert a significant steric influence, potentially affecting the coordination geometry and the stability of any resulting complexes.
In related research, various quinoline derivatives have been shown to form stable complexes with a range of transition metals. For instance, Schiff base ligands incorporating a quinoline unit have been successfully complexed with 3d transition metals like manganese, cobalt, nickel, copper, and zinc. These studies highlight the versatility of the quinoline scaffold in coordination chemistry. However, without specific experimental data for this compound, any discussion of its coordination behavior remains speculative.
Detailed Reaction Mechanism Elucidation
A thorough search of the chemical literature did not yield any specific studies focused on the reaction mechanisms of this compound. Elucidating reaction mechanisms is fundamental to understanding and controlling chemical transformations.
Analysis of Proposed Mechanistic Pathways
There are no proposed mechanistic pathways in the scientific literature for reactions specifically involving this compound. General mechanistic considerations for reactions at the quinoline ring or the trimethylsilylmethyl group can be inferred from studies on related compounds. For example, reactions could potentially involve electrophilic or nucleophilic attack on the quinoline ring, or reactions characteristic of the C-Si bond in the side chain. However, the interplay between the quinoline and the trimethylsilylmethyl group would likely lead to unique reactivity that requires dedicated investigation.
Identification and Characterization of Reaction Intermediates
Consistent with the lack of mechanistic studies, there is no information available on the identification or characterization of reaction intermediates in reactions involving this compound. The isolation and characterization of intermediates are crucial for confirming proposed reaction mechanisms. Techniques such as spectroscopy (NMR, IR, etc.) and crystallography are typically employed for this purpose, but no such data has been reported for this specific compound.
Advanced Analytical Techniques for Structural Characterization of 3 Trimethylsilyl Methyl Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra of 3-((Trimethylsilyl)methyl)quinoline are predicted to show characteristic signals for both the quinoline (B57606) ring system and the (trimethylsilyl)methyl substituent. The chemical shifts are influenced by the electronic effects of the nitrogen heteroatom and the silicon atom.
In the ¹H NMR spectrum, the nine protons of the trimethylsilyl (B98337) (TMS) group are expected to appear as a sharp singlet at approximately 0.0 ppm, a characteristic feature of the TMS group. The two protons of the methylene (B1212753) bridge (CH₂) would likely resonate as a singlet around 2.4-2.6 ppm. The protons of the quinoline core are expected in the aromatic region, typically between 7.0 and 9.0 ppm. Specifically, the H2 and H4 protons on the pyridine (B92270) ring will appear at the most downfield positions due to the deshielding effect of the nitrogen atom.
The ¹³C NMR spectrum provides complementary information. The carbons of the trimethylsilyl group are expected to have a chemical shift near 0.0 ppm. The methylene carbon is anticipated to appear around 25 ppm. The nine carbons of the quinoline ring system will resonate in the range of 120-155 ppm. researchgate.netnih.govrsc.org The carbon atoms directly bonded to the nitrogen (C2 and C8a) are expected at the lower field end of this range. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si(CH₃)₃ | ~0.0 (s, 9H) | ~-1.0 |
| CH₂ | ~2.5 (s, 2H) | ~25.0 |
| Quinoline-H2 | ~8.8 | ~151.0 |
| Quinoline-H4 | ~8.0 | ~136.0 |
| Quinoline-H5 | ~7.8 | ~129.0 |
| Quinoline-H6 | ~7.5 | ~127.0 |
| Quinoline-H7 | ~7.6 | ~128.0 |
| Quinoline-H8 | ~8.1 | ~129.5 |
| Quinoline-C3 | - | ~135.0 |
| Quinoline-C4a | - | ~128.5 |
| Quinoline-C8a | - | ~147.0 |
Note: The predicted values are based on data for 3-methylquinoline (B29099) and related organosilicon compounds. Actual experimental values may vary. s = singlet.
Silicon (²⁹Si) NMR Spectroscopy for Organosilicon Moiety
²⁹Si NMR spectroscopy is a valuable tool specifically for characterizing organosilicon compounds. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for the silicon atom in a trimethylsilylmethyl group attached to an aromatic system typically appears in a narrow range, generally between δ 2 and 5 ppm relative to tetramethylsilane (B1202638) (TMS).
Two-Dimensional NMR Methodologies for Connectivity
To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for instance, within the quinoline ring's aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments of the CH₂ group and the protonated carbons of the quinoline ring.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity. It would show correlations between the methylene protons and the C3, C4, and C2 carbons of the quinoline ring, as well as the silicon atom, thereby confirming the attachment of the (trimethylsilyl)methyl group to the C3 position. It would also help in assigning the quaternary carbons of the quinoline moiety.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₃H₁₇NSi, with a molecular weight of approximately 215.37 g/mol . chemicalbook.com
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 215. The fragmentation pattern would likely involve characteristic losses for both the quinoline and trimethylsilyl moieties. A common fragmentation for trimethylsilyl compounds is the formation of the highly stable trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73. Another expected fragmentation is the loss of a methyl radical (˙CH₃) from the molecular ion to give a fragment at m/z 200 (M-15). The cleavage of the benzylic C-C bond could lead to a quinolinyl-methyl cation at m/z 142 or a tropylium-like ion.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of the molecule. The exact mass can distinguish between compounds with the same nominal mass but different elemental formulas. rsc.org
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Ion/Fragment | Formula | Calculated m/z | Description |
| [M]⁺˙ | [C₁₃H₁₇NSi]⁺˙ | 215.1130 | Molecular Ion |
| [M-CH₃]⁺ | [C₁₂H₁₄NSi]⁺ | 200.0896 | Loss of a methyl radical |
| [C₁₀H₈N]⁺ | [C₁₀H₈N]⁺ | 142.0657 | Quinolinyl-methyl fragment |
| [SiC₃H₉]⁺ | [SiC₃H₉]⁺ | 73.0473 | Trimethylsilyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would display characteristic absorption bands for the aromatic quinoline system and the trimethylsilyl group.
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Aromatic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region. nist.gov
Aliphatic C-H stretching from the methyl and methylene groups will be observed in the 2960-2850 cm⁻¹ range.
The Si-C stretching vibrations of the trimethylsilyl group give rise to strong, characteristic bands. A strong absorption around 1250 cm⁻¹ is due to the symmetric deformation of the Si-(CH₃)₃ group, and another strong band is expected around 840-860 cm⁻¹ due to the Si-C stretching and CH₃ rocking vibrations. jkps.or.krchemicalbook.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H stretch | 3100-3000 | Quinoline |
| Aliphatic C-H stretch | 2960-2850 | -CH₂- and -Si(CH₃)₃ |
| C=C and C=N stretch | 1600-1450 | Quinoline Ring |
| Si-CH₃ symmetric deformation | ~1250 | Trimethylsilyl |
| Si-C stretch / CH₃ rock | 860-840 | Trimethylsilyl |
| Aromatic C-H out-of-plane bend | 850-750 | Quinoline |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb photons of specific wavelengths, promoting electrons from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the quinoline ring system constitutes the primary chromophore. The UV-Vis spectrum of quinoline itself typically exhibits absorption bands corresponding to π → π* transitions. The presence of the trimethylsilylmethyl group at the 3-position would be expected to have a modest influence on the absorption maxima (λmax) and molar absorptivity (ε) compared to the parent quinoline molecule. This influence, known as a batochromic (red) or hypsochromic (blue) shift, would provide valuable information about the electronic effects of the substituent on the quinoline core.
Should experimental data become available, a data table summarizing the key spectroscopic parameters would be presented as follows:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |
| e.g., Ethanol | Data not available | Data not available | e.g., π → π |
| e.g., Hexane | Data not available | Data not available | e.g., π → π |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing this pattern, researchers can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.
For this compound, a successful single-crystal XRD analysis would provide unambiguous confirmation of its molecular structure. It would reveal the precise geometry of the quinoline ring system and the conformation of the trimethylsilylmethyl substituent relative to the ring. Furthermore, the analysis of the crystal packing would elucidate any significant intermolecular forces, such as π-π stacking interactions between the quinoline rings or other weaker van der Waals forces, which govern the solid-state assembly of the molecules.
If a crystal structure were to be determined, the crystallographic data would be summarized in a table similar to the one below:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z (Molecules per unit cell) | Data not available |
| Calculated Density (g·cm-3) | Data not available |
| Key Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
Computational chemistry, a cornerstone of modern chemical research, employs powerful tools to predict and understand the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) are routinely used to determine the ground state properties of molecules, providing insights into their stability and electronic makeup. nih.govarabjchem.org Furthermore, Frontier Molecular Orbital (FMO) theory is a key component in predicting the reactivity of a compound by examining its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). tandfonline.com
Detailed mechanistic studies, often carried out computationally, elucidate the step-by-step pathways of chemical reactions, including the identification of transient transition states and the calculation of energy barriers. researchgate.net These investigations yield crucial kinetic and thermodynamic parameters that govern the feasibility and rate of a reaction. nih.gov Additionally, molecular modeling and dynamics simulations offer a window into the time-dependent behavior of molecules, which is vital for understanding their interactions and conformational preferences.
While numerous studies have applied these computational methods to the broader class of quinoline derivatives, highlighting their diverse applications in fields like medicinal chemistry and materials science, the specific compound this compound appears to have been overlooked in theoretical research. rsc.orgnih.govproquest.comnih.govresearchgate.netacs.org General findings on substituted quinolines demonstrate the utility of DFT in analyzing their structural and electronic properties. arabjchem.orgtandfonline.comrsc.org However, the unique influence of the (trimethylsilyl)methyl substituent at the 3-position of the quinoline ring system on its electronic structure and reactivity has not been computationally detailed in published literature.
The absence of such fundamental theoretical data precludes a detailed discussion on the topics outlined for this article, including specific DFT-calculated ground state properties, FMO-based reactivity predictions, and the computational elucidation of reaction mechanisms involving this compound. Consequently, data tables for its electronic and thermodynamic properties cannot be generated.
This lack of information presents a clear opportunity for future research. A dedicated computational study on this compound would be invaluable for a complete understanding of its chemical nature and could pave the way for its potential application in various fields of chemical science. Until such research is conducted and published, a comprehensive and scientifically accurate article on the theoretical and computational investigations of this specific compound cannot be compiled.
Theoretical and Computational Investigations of 3 Trimethylsilyl Methyl Quinoline
Molecular Modeling and Dynamics Simulations
Conformational Analysis of the Silylmethyl Quinoline (B57606) Structure
The conformational preferences of 3-((trimethylsilyl)methyl)quinoline are dictated by the rotational freedom around the C3-C(methylene) and C(methylene)-Si bonds. While specific computational studies on the conformational landscape of this compound are not extensively documented in the literature, insights can be drawn from computational and experimental studies of analogous systems containing a silylmethyl group attached to an aromatic framework.
Computational modeling, such as that performed with Avogadro software using force fields like the Universal Force Field (UFF), allows for the optimization of molecular geometries to find stable conformations. mdpi.com For this compound, the primary conformational considerations involve the torsion angle between the quinoline ring and the trimethylsilyl (B98337) group. The bulky trimethylsilyl group will likely adopt a staggered conformation relative to the substituents on the methylene (B1212753) carbon to minimize steric hindrance.
Table 1: Predicted Conformational Data for this compound
| Parameter | Predicted Value Range | Basis for Prediction |
| Dihedral Angle (C2-C3-CH2-Si) | 90° ± 30° | Minimization of steric interactions with the quinoline ring. |
| Dihedral Angle (C4-C3-CH2-Si) | -90° ± 30° | Minimization of steric interactions with the quinoline ring. |
| C-Si Bond Length | ~1.87 Å | Standard bond lengths in organosilicon compounds. |
| Si-C (methyl) Bond Length | ~1.89 Å | Standard bond lengths in organosilicon compounds. |
Intermolecular Interactions in Catalytic or Self-Assembled Systems
The quinoline moiety in this compound provides a site for various intermolecular interactions, which are crucial in the context of catalysis and self-assembly. Theoretical studies on the intermolecular interactions between quinoline derivatives and other molecules, such as diiodine (I₂), have shown that the nitrogen lone pair in the quinoline ring can interact with the sigma* orbital of iodine. nih.gov This type of interaction is a form of a charge-transfer complex. nih.gov
In catalytic systems, the nitrogen atom of the quinoline can act as a Lewis base, coordinating to metal centers or other electrophilic species. The nature and strength of this coordination can be investigated using computational methods like Density Functional Theory (DFT), which can calculate interaction energies and analyze the nature of the bonding. nih.gov
The potential for this compound to participate in self-assembled systems is also a subject of theoretical interest. Research on other functionalized quinoline derivatives has demonstrated their ability to form supramolecular gels through self-assembly. rsc.org The driving forces for such assembly often involve a combination of π-π stacking interactions between the aromatic quinoline rings, hydrogen bonding (if appropriate functional groups are present), and van der Waals forces. The bulky and lipophilic trimethylsilyl group in this compound would likely influence the packing and morphology of any self-assembled structures. rsc.org
Table 2: Potential Intermolecular Interactions Involving this compound
| Interaction Type | Participating Moiety | Theoretical Basis |
| Lewis Base Coordination | Quinoline Nitrogen | The nitrogen lone pair can interact with Lewis acids or metal centers. |
| π-π Stacking | Quinoline Ring | Aromatic systems tend to stack to minimize energy. |
| van der Waals Forces | Entire Molecule | Present in all molecular systems, significant for the bulky trimethylsilyl group. |
| Charge-Transfer Interactions | Quinoline Ring and Acceptor Molecules | The electron-rich quinoline can interact with electron-poor species. nih.gov |
Regioselectivity and Stereoselectivity Predictions
Computational chemistry can be a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, understanding its reactivity is key to its application in synthesis.
Regioselectivity: The quinoline ring has several positions susceptible to electrophilic or nucleophilic attack. Theoretical calculations can determine the electron density at various positions on the ring, providing insight into its reactivity. For instance, studies on the iodination of quinolines have shown that the C3 position can be selectively functionalized under certain conditions. acs.orgnih.govacs.org This suggests that the C3 position is electronically activated for certain types of reactions. acs.orgnih.govacs.org The presence of the electron-donating (by hyperconjugation) trimethylsilylmethyl group at the C3 position would be expected to further influence the regioselectivity of reactions on the quinoline ring, potentially directing incoming reagents to other positions. Conversely, reactions involving the silylmethyl group itself are also possible.
Table 3: Predicted Regioselectivity of Reactions on the Quinoline Ring
| Reaction Type | Predicted Favored Position | Rationale |
| Electrophilic Aromatic Substitution | C5, C6, C8 | The pyridine (B92270) ring is generally less reactive towards electrophiles than the benzene (B151609) ring. The directing effects of the silylmethyl group would need to be computationally evaluated. |
| Nucleophilic Aromatic Substitution | C2, C4 | These positions are electronically deficient in the quinoline system. |
| Radical Substitution | C3 | Experimental evidence on other quinolines suggests susceptibility at this position. acs.orgnih.govacs.org |
Stereoselectivity: The silylmethyl group itself is achiral. However, if a reaction were to create a new stereocenter on the methylene carbon or elsewhere in the molecule, the bulky trimethylsilyl group would likely play a significant role in directing the stereochemical outcome. Computational modeling of transition states can be employed to predict the preferred stereoisomer. By calculating the energies of the different transition state structures leading to various stereoisomers, the most likely product can be identified. For instance, in reactions where a reagent approaches the quinoline ring, the trimethylsilyl group would sterically hinder one face of the molecule, leading to a preference for attack from the less hindered face.
Applications in Advanced Organic Synthesis
Role as Precursors for Complex Heterocyclic Architectures
The carbon-silicon bond in 3-((trimethylsilyl)methyl)quinoline is a key feature that can be exploited for the elaboration of the quinoline (B57606) core into more intricate heterocyclic systems.
While specific examples detailing the use of this compound in the synthesis of polycyclic and fused systems are not extensively documented, the inherent reactivity of the (trimethylsilyl)methyl group suggests a strong potential for such applications. The generation of a stabilized carbanion at the benzylic position via deprotonation opens the door to a variety of annulation strategies. This nucleophilic center can react with suitable electrophiles, such as diketones or haloaromatics, to construct additional rings onto the quinoline framework. The trimethylsilyl (B98337) group can play a crucial role in these transformations, either by facilitating the initial carbanion formation or by acting as a leaving group in subsequent steps to drive the desired cyclization.
The development of chiral quinoline derivatives is of paramount importance due to their prevalence in biologically active molecules and asymmetric catalysis. The functional handle provided by the (trimethylsilyl)methyl group in this compound offers a potential entry point for stereoselective modifications. Asymmetric deprotonation of the methylene (B1212753) bridge using chiral lithium amide bases could, in principle, generate a non-racemic organolithium species. Subsequent reaction with electrophiles would then lead to the formation of enantioenriched products. Furthermore, the development of chiral ligands based on the this compound scaffold could enable its use in transition metal-catalyzed asymmetric reactions, where the steric and electronic properties of the silyl (B83357) group could influence the stereochemical outcome.
Contributions to Methodological Development in Organic Synthesis
Beyond its role as a structural precursor, this compound holds promise as a tool for the development of new synthetic methods.
Quinoline-based ligands are widely used in transition metal catalysis. While 5-(trimethylsilyl)quinoline (B3055868) has been investigated as a ligand precursor in catalysis, enhancing activity in reactions like Suzuki-Miyaura cross-couplings, the potential of this compound in this domain is yet to be fully realized. vulcanchem.com The nitrogen atom of the quinoline ring can coordinate to a metal center, and the trimethylsilylmethyl substituent at the 3-position could exert significant steric and electronic influence on the catalytic cycle. This could be advantageous in controlling reactivity and selectivity in a variety of catalytic transformations. The synthesis and evaluation of metal complexes bearing this ligand are critical next steps to unlock its potential in catalysis.
The (trimethylsilyl)methyl group is a key player in the Peterson olefination, a classic method for the synthesis of alkenes. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone, followed by elimination to form a double bond. nrochemistry.comorganic-chemistry.orgwikipedia.org By generating the corresponding carbanion, this compound can serve as a reagent in Peterson-type reactions to introduce a quinolin-3-ylmethylene moiety onto various molecules. This provides a direct route to novel vinylquinolines, which are themselves valuable building blocks for further functionalization. The reaction conditions can often be tuned to favor the formation of either the E or Z alkene, adding to the synthetic utility of this approach. organic-chemistry.orgwikipedia.org The exploration of this compound in this and other related transformations could lead to the discovery of new and efficient synthetic methods.
Future Perspectives and Emerging Research Avenues for Silylmethyl Quinolines
Development of Highly Efficient and Selective Synthetic Routes
The synthesis of 3-((trimethylsilyl)methyl)quinoline, while not yet extensively documented, presents an opportunity for the development of innovative and efficient synthetic methodologies. Future research will likely focus on creating highly selective pathways that allow for precise control over the molecular architecture.
One promising avenue involves the functionalization of readily available precursors like 3-methylquinoline (B29099). A potential strategy is the deprotonation of the methyl group using a strong base, such as n-butyl lithium, to generate a nucleophilic carbanion. This intermediate could then be quenched with an electrophilic silicon source, like trimethylsilyl (B98337) chloride, to form the desired carbon-silicon bond. This approach, which involves the direct lithiation and subsequent silylation of the starting material, has been successfully applied to other nitrogen-containing heterocyclic systems and represents a plausible route. rsc.org
Another prospective method could begin with the C-H functionalization of the quinoline (B57606) ring itself, a field that has seen significant advancements. nih.gov Alternatively, a multi-step sequence starting from 3-formylchromone can be envisioned, which has been used to synthesize other 3-substituted quinolines. nih.gov Furthermore, radical-based reactions, which have been used to functionalize methylquinolines, could be explored for installing the silylmethyl moiety. acs.org The development of these routes will require careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts, thereby establishing a robust and efficient synthesis.
Exploration of Undiscovered Chemical Reactivity Patterns
The chemical reactivity of this compound is a largely unexplored frontier, offering numerous possibilities for discovering novel chemical transformations. The molecule possesses several reactive sites: the aromatic quinoline nucleus, the polarized carbon-silicon bond, and the methylene (B1212753) bridge.
Future studies could investigate the reactivity of the methylene protons adjacent to the trimethylsilyl group. Deprotonation of this position would generate an α-silyl carbanion, a key intermediate in the renowned Peterson olefination reaction. organic-chemistry.orgunito.itresearchgate.net The reaction of this carbanion with various electrophiles, such as aldehydes and ketones, could lead to a diverse array of vinyl-substituted quinolines, providing a powerful tool for molecular construction. The reactivity of related allylic bis(trimethylsilyl) compounds, which can undergo different reaction pathways depending on the Lewis acid catalyst employed, suggests that the reactivity of the silylmethyl group could be finely tuned to achieve desired outcomes. nih.gov
Furthermore, the quinoline ring itself is susceptible to various transformations. Research into how the silylmethyl substituent influences the regioselectivity of electrophilic aromatic substitution or transition-metal-catalyzed C-H activation on the quinoline core would be highly valuable. nih.gov The potential for radical-mediated reactions at the methylene bridge also warrants investigation, which could open up new avenues for functionalization. acs.org
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
Transitioning the synthesis of silylmethyl quinolines from traditional batch processes to continuous flow chemistry offers significant advantages in terms of scalability, safety, and efficiency. nih.gov Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and reproducibility. organic-chemistry.org
The modular nature of flow reactors is particularly advantageous for multi-step syntheses, enabling the "telescoping" of reactions where the output of one reactor is fed directly into the next, minimizing manual handling and purification steps. nih.gov This approach is highly amenable to automation, where algorithms and machine learning can be used to optimize reaction conditions in real-time, accelerating the discovery and production of new quinoline derivatives. researchgate.net Given the successful application of flow chemistry to the synthesis of various quinoline and tetrahydroquinoline scaffolds, sometimes on a multikilogram scale, applying these principles to produce this compound and its analogs is a logical and promising future direction. acs.org
Advanced Computational Methodologies for Prediction and Design in Organosilicon Chemistry
Computational chemistry provides a powerful, non-empirical tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental design. Density Functional Theory (DFT) and other ab initio methods can be employed to model the molecule's geometric and electronic structure with high accuracy. rsc.org
These computational tools can be used to predict key properties such as bond dissociation energies, the acidity of the methylene protons, and the sites most susceptible to nucleophilic or electrophilic attack. This information is invaluable for designing new synthetic reactions and understanding reactivity patterns. For instance, computational studies can help elucidate the mechanisms of potential synthetic routes, such as photocatalytic processes, by modeling the intermediate steps and transition states, as has been done for other quinoline syntheses. helsinki.fi By simulating various reaction pathways, researchers can identify the most promising experimental conditions before ever stepping into the laboratory, saving time and resources.
Sustainable and Eco-Friendly Production Methodologies for Silylmethyl Quinoline Derivatives
The principles of green chemistry are increasingly central to modern synthetic chemistry. Future research on silylmethyl quinolines should prioritize the development of sustainable and environmentally benign production methods.
One key area of focus is the use of greener solvents. The development of synthetic routes that can be performed in water, a non-toxic and abundant solvent, would represent a significant step forward. nih.gov Another highly promising green technology is visible-light photocatalysis. Photocatalytic reactions often proceed under mild, ambient conditions, reducing energy consumption. helsinki.finih.gov These methods can utilize molecular oxygen as a clean oxidant and can sometimes be performed without any external oxidant at all, minimizing waste. nih.govrsc.org The development of a photocatalytic synthesis for silylmethyl quinolines, potentially from simple and readily available starting materials, would align with the goals of sustainable chemistry by offering an efficient and eco-friendly production pathway. researchgate.netnih.gov
Q & A
Q. What safety protocols mitigate risks when handling reactive intermediates in this compound synthesis?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) during reactions with POCl₃ or trimethylsilyl lithium. Waste silanol byproducts are neutralized with aqueous NaHCO₃ before disposal. Emergency procedures for spills (e.g., silica gel adsorption) and exposure (e.g., eye irrigation) must align with institutional safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
